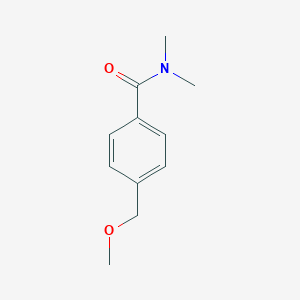
N,N-Dimethyl-4-(methoxymethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(methoxymethyl)benzamide, also known as DMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMMA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(methoxymethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N,N-Dimethyl-4-(methoxymethyl)benzamide has also been shown to bind to certain receptors in the body, such as the mu-opioid receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
Studies have shown that N,N-Dimethyl-4-(methoxymethyl)benzamide has both biochemical and physiological effects. N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to decrease the production of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N,N-Dimethyl-4-(methoxymethyl)benzamide has also been shown to decrease the production of prostaglandins, which are involved in inflammation and pain. Physiologically, N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-4-(methoxymethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N,N-Dimethyl-4-(methoxymethyl)benzamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, N,N-Dimethyl-4-(methoxymethyl)benzamide has some limitations for use in lab experiments. It is not very water-soluble, which limits its use in certain experiments. N,N-Dimethyl-4-(methoxymethyl)benzamide is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-Dimethyl-4-(methoxymethyl)benzamide. One area of research is the development of N,N-Dimethyl-4-(methoxymethyl)benzamide as a potential analgesic and anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration of N,N-Dimethyl-4-(methoxymethyl)benzamide for these purposes. Another area of research is the development of N,N-Dimethyl-4-(methoxymethyl)benzamide as a potential cancer treatment. Studies are needed to determine the efficacy and safety of N,N-Dimethyl-4-(methoxymethyl)benzamide in vivo, as well as the optimal dosage and administration. Additionally, N,N-Dimethyl-4-(methoxymethyl)benzamide has potential applications in materials science, such as in the development of new polymers and coatings. Further research is needed to explore these potential applications.
Synthesemethoden
N,N-Dimethyl-4-(methoxymethyl)benzamide is synthesized through a multi-step process that involves the reaction of 4-methoxymethylbenzoic acid with thionyl chloride to form 4-methoxymethylbenzoyl chloride. The resulting compound is then reacted with dimethylamine to form N,N-Dimethyl-4-(methoxymethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(methoxymethyl)benzamide has potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, N,N-Dimethyl-4-(methoxymethyl)benzamide has been studied for its potential use as an analgesic and anti-inflammatory agent. N,N-Dimethyl-4-(methoxymethyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJAJTBUPQZAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

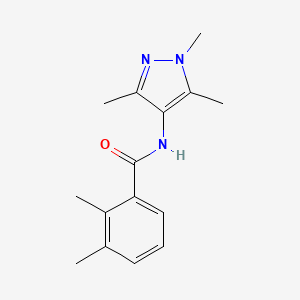

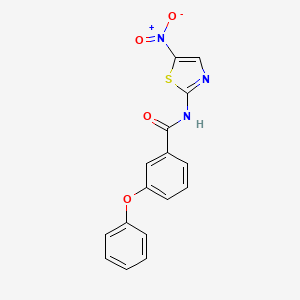
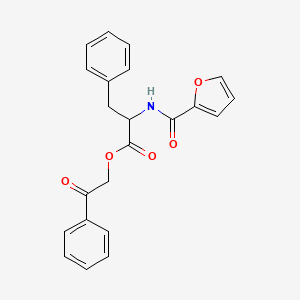
![{[6-(3,4-Dimethoxyphenyl)-7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}acetic acid](/img/structure/B7499853.png)
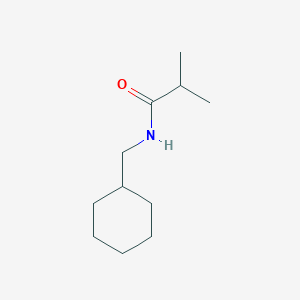
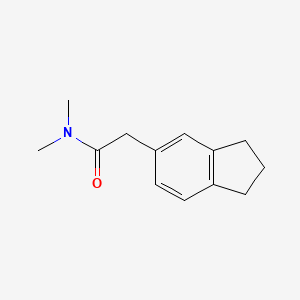

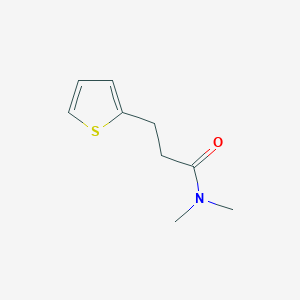
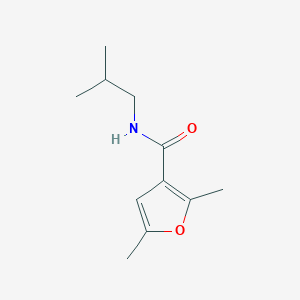

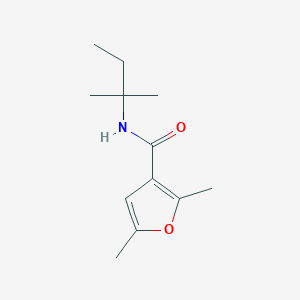
![Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7499905.png)
![N-[(2-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7499910.png)